4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Catalog No.
S14038054
CAS No.
M.F
C8H14Cl2FN3
M. Wt
242.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochlo...

Product Name

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride

Molecular Formula

C8H14Cl2FN3

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H

InChI Key

YDGLERUDCCTHKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F.Cl.Cl

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a fluorinated pyrazole moiety. The presence of the fluorine atom in the pyrazole ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications. This dihydrochloride salt form allows for improved solubility and bioavailability, which is crucial for its potential therapeutic uses.

  • Oxidation: It can be oxidized to form hydroxylated derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with tailored properties.

Research indicates that 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride exhibits significant biological activities. Studies have shown its potential as an antimicrobial and anti-inflammatory agent. The mechanism of action likely involves interaction with specific molecular targets, potentially modulating various biological processes by inhibiting or activating enzymes or receptors . Ongoing investigations aim to elucidate its full therapeutic potential.

The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves:

  • Fluorination: This is often achieved through electrophilic fluorination using agents like Selectfluor™ in acetonitrile at elevated temperatures (approximately 90°C) to introduce the fluorine atom into the pyrazole ring.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial production may involve scaled-up fluorination processes, ensuring consistent quality and yield.

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated heterocycles.
  • Biology: Its biological activities make it a candidate for further research in drug development.
  • Medicine: Investigations are ongoing to explore its therapeutic potential for treating various diseases.
  • Industry: It is utilized in developing agrochemicals and pharmaceuticals due to its unique chemical properties .

Studies on 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride's interactions with biological targets are crucial for understanding its mechanism of action. The fluorine atom enhances molecular interactions, potentially leading to more effective binding with enzymes or receptors involved in disease pathways. Research continues to identify specific molecular targets and pathways influenced by this compound, which could inform future therapeutic applications .

Several compounds share structural similarities with 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride. These include:

  • 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
  • 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate
  • 4-(4-fluoro-1-phenyl-1H-pyrazol-3-yl)piperidine hydrochloride

Uniqueness

The uniqueness of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride lies in the incorporation of the fluorine atom within the pyrazole ring. This feature imparts distinct chemical and biological properties, enhancing stability and reactivity compared to non-fluorinated analogs. The compound's ability to modulate biological processes makes it particularly valuable for research and industrial applications.

Cyclocondensation Strategies for Pyrazole-Piperidine Hybrid Scaffolds

Cyclocondensation reactions between hydrazines and cyclic β-cyanoketones represent a cornerstone for constructing pyrazole-fused piperidine frameworks. A notable method involves reacting arylhydrazines with cyclic β-cyanoketones under neutral or mildly acidic conditions to form tetrahydroindazole intermediates, which are subsequently functionalized. For example, the cyclocondensation of (2,4-difluorophenyl)hydrazine with 1-allyl-5,5-difluoro-6-(4-methoxyphenyl)-4-oxopiperidine-3-carbonitrile in ethanol under reflux yields a pyrazole-fused piperidine precursor. This reaction proceeds via initial nucleophilic attack of the hydrazine’s terminal amine on the ketone carbonyl, followed by cyclization to form the pyrazole ring.

Regioselectivity challenges arise due to competing reaction pathways, particularly when using unprotected hydrazines. Attempts to mitigate this by employing sodium hydride or Boc-protected hydrazines often lead to decomposition or incomplete reactions, underscoring the sensitivity of these systems to steric and electronic factors. Successful protocols prioritize anhydrous conditions and inert atmospheres to minimize side reactions, achieving yields up to 30% after chromatographic purification.

Fluorination Techniques Using N-Fluorobenzenesulfonimide (NFSI)

Direct electrophilic fluorination of pyrazole precursors using N-fluorobenzenesulfonimide (NFSI) has emerged as a highly efficient method for introducing fluorine atoms at the 4-position of the pyrazole ring. This approach circumvents traditional multi-step sequences that rely on hazardous reagents like hydrazine. In a representative procedure, pyrazole is treated with NFSI in a buffered aqueous solution (pH 6.0–8.0) at moderate temperatures (40–60°C), selectively yielding 4-fluoro-1H-pyrazole. The reaction’s regioselectivity for the 4-position over the 3- or 5-positions is attributed to the electron-donating effects of the piperidine nitrogen, which directs electrophilic attack to the meta-position relative to the nitrogen atom.

Comparative studies between NFSI and alternative fluorinating agents (e.g., Selectfluor™) reveal distinct advantages:

  • NFSI: Operates under milder conditions (ambient to 60°C) and avoids acidic media, reducing corrosion risks.
  • Selectfluor™: Requires elevated temperatures (90°C) and polar aprotic solvents like acetonitrile, limiting compatibility with acid-sensitive intermediates.

Yields for NFSI-mediated fluorination typically exceed 70%, with scalability demonstrated at industrial levels.

Piperidine Ring Formation Through Nucleophilic Cyclization

Nucleophilic cyclization strategies enable the construction of the piperidine ring via intramolecular C–N bond formation. A prominent example involves the 6-endo-trig cyclization of linear amino-aldehydes catalyzed by cobalt(II) complexes, which proceeds in good yields (65–82%) to form piperidine derivatives. The reaction mechanism involves radical intermediates generated through single-electron transfer, followed by hydrogen abstraction and cyclization.

Key factors influencing regioselectivity include:

  • Solvent polarity: Methanol favors 5-exo-trig pathways, while acetonitrile promotes 6-endo-trig cyclization.
  • Substituent effects: Electron-withdrawing groups on the aldehyde moiety accelerate cyclization by enhancing electrophilicity at the reaction site.

Alternative methods, such as the acid-mediated hydroamination of alkynes, utilize in situ-generated iminium ions that undergo reduction to yield piperidines. However, electron-rich aryl substituents (e.g., 4-methoxyphenyl) often lead to hydrolysis side reactions, necessitating careful substrate design.

Protecting Group Strategies in Multi-Step Syntheses

Protective group chemistry is critical for preserving functional group integrity during multi-step syntheses. The p-methoxybenzyl (PMB) group is widely used to mask secondary aliphatic amines in pyrazole-piperidine hybrids due to its stability under fluorination and cyclocondensation conditions. For instance, PMB-protected intermediates undergo smooth deprotection using trifluoroacetic acid (TFA) at room temperature, achieving >90% recovery of the free amine.

Comparative analysis of protective groups:

Protective GroupDeprotection ConditionsCompatibility
PMBTFA, CH₂Cl₂, 25°C, 2hStable to NFSI, Selectfluor™
BocHCl/dioxane, 25°C, 4hSensitive to strong electrophiles
AllylPd(0)/PhSiH₃, THF, 25°CLimited to late-stage deprotection

The Boc group, while effective for amine protection, often fails in electrophilic fluorination due to in situ deprotection under acidic conditions. Consequently, PMB remains the preferred choice for sequences involving fluorination or nucleophilic cyclization.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

241.0548810 g/mol

Monoisotopic Mass

241.0548810 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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